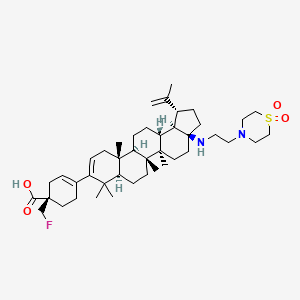
Idrevloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idrevloride is an investigational compound primarily known for its role as an epithelial sodium channel (ENaC) inhibitor. It has been studied for its potential therapeutic effects in treating conditions like primary ciliary dyskinesia, a rare genetic disorder that affects mucociliary clearance in the respiratory tract .
Preparation Methods
The preparation of Idrevloride involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of pyrazine-2-carboxamide derivatives. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
Idrevloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Idrevloride has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of epithelial sodium channels.
Biology: It helps in understanding the role of sodium channels in cellular processes.
Medicine: It is being investigated for its potential to improve lung function in patients with primary ciliary dyskinesia
Mechanism of Action
Idrevloride exerts its effects by inhibiting epithelial sodium channels (ENaC). This inhibition reduces sodium absorption in the epithelial cells, leading to increased hydration of the mucus and improved mucociliary clearance. The molecular targets involved include the ENaC subunits, which are critical for sodium transport across epithelial cells .
Comparison with Similar Compounds
Idrevloride is unique in its specific inhibition of epithelial sodium channels. Similar compounds include:
Amiloride: Another ENaC inhibitor used as a diuretic.
Benzamil: A more potent ENaC inhibitor compared to amiloride.
Triamterene: An ENaC inhibitor used in combination with other diuretics.
This compound stands out due to its investigational status and specific application in treating primary ciliary dyskinesia .
Properties
CAS No. |
1416973-63-1 |
|---|---|
Molecular Formula |
C30H49ClN8O7 |
Molecular Weight |
669.2 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C30H49ClN8O7/c1-2-3-4-7-14-39(17-21(41)24(43)25(44)22(42)18-40)15-16-46-20-11-9-19(10-12-20)8-5-6-13-35-30(34)38-29(45)23-27(32)37-28(33)26(31)36-23/h9-12,21-22,24-25,40-44H,2-8,13-18H2,1H3,(H4,32,33,37)(H3,34,35,38,45)/t21-,22+,24+,25+/m0/s1 |
InChI Key |
HBZAZSCNDMDWEU-WREZULKGSA-N |
Isomeric SMILES |
CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)
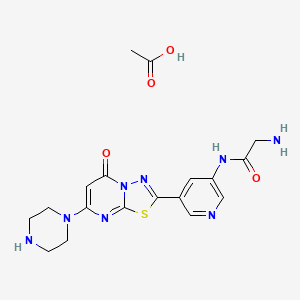
![[[(2R,4R)-4-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10860291.png)
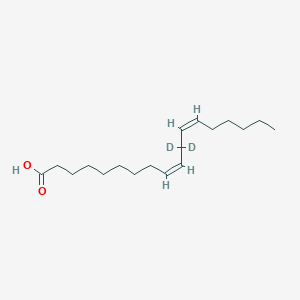
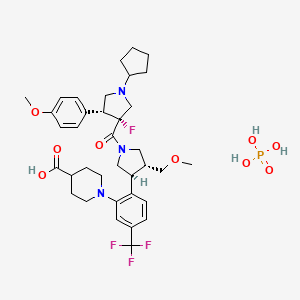
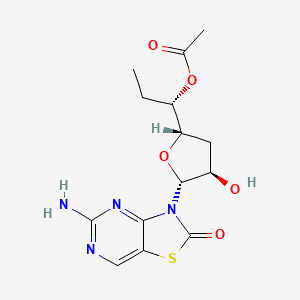
![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)

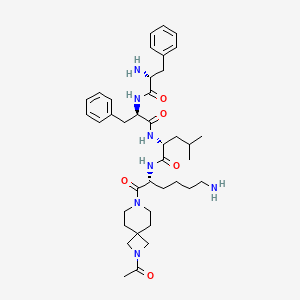
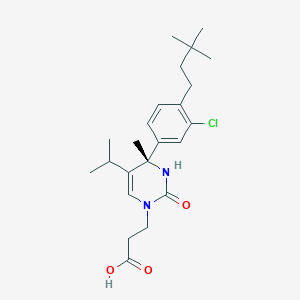
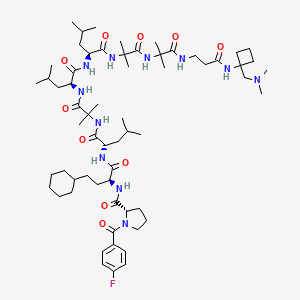
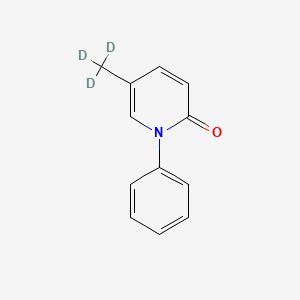
![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)
